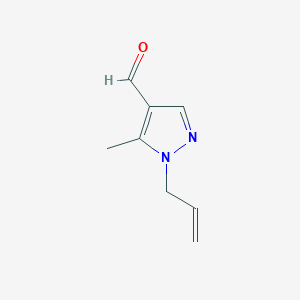

1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methyl-1-prop-2-enylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-3-4-10-7(2)8(6-11)5-9-10/h3,5-6H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUBVKFJTRDGXSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1CC=C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30389799 | |

| Record name | 1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957313-16-5 | |

| Record name | 1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde, a valuable heterocyclic building block in the development of novel pharmaceutical and agrochemical agents. The synthesis is presented as a two-step process, commencing with the construction of the pyrazole core through the condensation of allylhydrazine with pentane-2,4-dione, followed by a regioselective formylation at the C4 position via the Vilsmeier-Haack reaction. This document offers a detailed experimental protocol, mechanistic insights, and a discussion of the critical parameters that ensure a successful and high-yielding synthesis. The content is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis, providing them with the necessary technical details to replicate and adapt this methodology for their specific research needs.

Introduction: The Significance of Pyrazole Scaffolds

The pyrazole nucleus is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The functionalization of the pyrazole ring allows for the fine-tuning of these biological activities and the development of compounds with improved potency and selectivity. Specifically, pyrazole-4-carbaldehydes are versatile intermediates, as the aldehyde group can be readily transformed into a variety of other functional groups, enabling the synthesis of diverse libraries of pyrazole-based compounds for drug discovery and agrochemical research.[2][3][4] this compound, with its allyl and methyl substituents, offers additional points for chemical modification, making it a particularly attractive building block for the synthesis of complex molecular architectures.[2][5]

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step sequence. The first step involves the construction of the N-allylated pyrazole ring system, followed by the introduction of the formyl group at the electron-rich C4 position.

Diagram of the Overall Synthetic Workflow

Caption: A two-step synthetic route to the target compound.

Experimental Protocols

Step 1: Synthesis of 1-Allyl-5-methyl-1H-pyrazole

The formation of the pyrazole ring is accomplished through the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound. In this synthesis, allylhydrazine reacts with pentane-2,4-dione (acetylacetone) to yield the desired N-allylated pyrazole.

Methodology:

-

To a solution of allylhydrazine sulfate (or a related salt) in a suitable solvent such as ethanol or water, a base (e.g., sodium hydroxide or potassium carbonate) is added to liberate the free allylhydrazine.

-

Pentane-2,4-dione is then added dropwise to the reaction mixture at room temperature.

-

The reaction mixture is stirred at room temperature or gently heated to ensure complete reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by removing the solvent under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate or dichloromethane).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

-

Purification of the crude product by column chromatography on silica gel affords pure 1-allyl-5-methyl-1H-pyrazole.

Step 2: Synthesis of this compound via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[6][7][8] The reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[6][8] This electrophilic reagent then attacks the electron-rich C4 position of the pyrazole ring.[6]

Methodology:

-

In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, anhydrous N,N-dimethylformamide (DMF) is cooled to 0 °C in an ice bath.

-

Phosphorus oxychloride (POCl₃) is added dropwise to the cooled DMF with vigorous stirring, ensuring the temperature is maintained below 10 °C. This exothermic reaction forms the Vilsmeier reagent, a chloroiminium salt.[6]

-

After the addition is complete, the mixture is stirred at 0 °C for a further 30 minutes.

-

A solution of 1-allyl-5-methyl-1H-pyrazole in a minimal amount of anhydrous DMF is then added dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

-

The reaction mixture is then heated to 60-80 °C and stirred for several hours. The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice with stirring.

-

The acidic solution is then neutralized with a base, such as sodium hydroxide or sodium bicarbonate solution, until a pH of 7-8 is reached. This should be done cautiously as the neutralization is exothermic.

-

The precipitated product is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Mechanistic Insights: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction proceeds through the formation of an electrophilic iminium cation, the Vilsmeier reagent, which then undergoes an electrophilic aromatic substitution with the pyrazole ring.

Diagram of the Vilsmeier-Haack Reaction Mechanism

Caption: Mechanism of the Vilsmeier-Haack formylation of the pyrazole.

Quantitative Data Summary

The following table provides a representative summary of the reagents and expected yields for the synthesis of this compound. Note that these values may be optimized for specific laboratory conditions.

| Step | Reactant 1 | Molar Eq. | Reactant 2 | Molar Eq. | Product | Typical Yield (%) |

| 1 | Allylhydrazine | 1.0 | Pentane-2,4-dione | 1.0 | 1-Allyl-5-methyl-1H-pyrazole | 70-85 |

| 2 | 1-Allyl-5-methyl-1H-pyrazole | 1.0 | POCl₃ | 1.5-2.0 | This compound | 60-75 |

| DMF | (Solvent) |

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. The two-step process, involving a pyrazole ring formation followed by a Vilsmeier-Haack formylation, is well-established and utilizes readily available starting materials. The resulting pyrazole-4-carbaldehyde is a versatile intermediate poised for further chemical transformations, making it a valuable asset in the synthesis of novel compounds for pharmaceutical and agrochemical applications. By understanding the underlying chemical principles and adhering to the detailed experimental protocols, researchers can confidently synthesize this important building block for their discovery programs.

References

-

Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health. 2023-09-05. Available from: [Link]

- Popov, A. V., et al. Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. 2019; 2019(5): 148-161.

- Dar, A. M., and Shamsuzzaman. VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. European Chemical Bulletin. 2014; 3(12): 1104-1106.

-

3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. Available from: [Link]

-

1-allyl-5-methyl-1h-pyrazole-4 Carbaldehyde. Tradeindia. Available from: [Link]

-

Law, J., et al. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. JoVE. 2023-03-01. Available from: [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available from: [Link]

- Abdel-Megeed, M. F., et al. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc. 2011; 2011(1): 196-245.

- Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. Google Patents.

-

Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Semantic Scholar. Available from: [Link]

-

Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. Available from: [Link]

-

One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. Available from: [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available from: [Link]

-

Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. Available from: [Link]

-

Synthesis and reactions of pyrazole-4-carbaldehydes. ResearchGate. Available from: [Link]

-

1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Available from: [Link]

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. Available from: [Link]

-

1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. PubMed. 2021-01-14. Available from: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. 1-allyl-5-methyl-1h-pyrazole-4 Carbaldehyde at Best Price in Mumbai, Maharashtra | National Analytical Corporation - Chemical Division [tradeindia.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]

1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde synthesis protocol

An In-Depth Technical Guide to the Synthesis of 1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The pyrazole core is a privileged scaffold found in numerous pharmaceuticals, and the presence of both an allyl group and a reactive carbaldehyde moiety allows for extensive downstream derivatization. The allyl group can participate in various reactions, including metathesis and palladium-catalyzed couplings, while the aldehyde function serves as a handle for constructing more complex molecular architectures through condensations, oxidations, and reductions.

This guide provides a comprehensive, field-proven protocol for the synthesis of this compound. We will delve into the mechanistic underpinnings of the key transformations, offer detailed step-by-step experimental procedures, and provide insights into process optimization and troubleshooting. The synthetic strategy is presented in two main parts: the formylation of a pyrazole precursor via the Vilsmeier-Haack reaction, followed by the regioselective N-allylation of the resulting intermediate.

Retrosynthetic Analysis

A logical retrosynthetic approach to the target molecule involves two key disconnections: the C-N bond of the allyl group and the C-C bond of the formyl group. This suggests a convergent synthesis starting from a simple pyrazole core. The formyl group can be installed onto the pyrazole ring using a Vilsmeier-Haack reaction, and the allyl group can be introduced via N-alkylation.

Caption: Retrosynthetic pathway for the target molecule.

Part I: Synthesis of 5-Methyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a robust and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[1][2][3] The reaction employs a chloroiminium salt, known as the Vilsmeier reagent, which is typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[1][4]

Principle and Mechanism

The reaction proceeds in two main stages:

-

Formation of the Vilsmeier Reagent: Phosphorus oxychloride activates the carbonyl oxygen of DMF, making the carbonyl carbon highly electrophilic. A subsequent intramolecular rearrangement and elimination of a phosphate species yields the electrophilic chloroiminium cation (Vilsmeier reagent).

-

Electrophilic Aromatic Substitution: The electron-rich pyrazole ring attacks the Vilsmeier reagent, typically at the C4 position, which is the most nucleophilic site. This forms a tetrahedral intermediate, which then rearomatizes by losing a proton. Subsequent hydrolysis of the resulting iminium salt during aqueous workup furnishes the desired aldehyde.

Detailed Experimental Protocol: Formylation

This protocol outlines the synthesis of the key intermediate, 5-methyl-1H-pyrazole-4-carbaldehyde, from the commercially available 5-methyl-1H-pyrazole.

Materials:

-

5-Methyl-1H-pyrazole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Crushed ice

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents). Cool the flask to 0 °C in an ice-water bath.

-

Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cold DMF via the dropping funnel over 30 minutes. The reaction is exothermic and should be controlled to maintain the temperature below 10 °C.[1]

-

After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.

-

Formylation Reaction: Dissolve 5-methyl-1H-pyrazole (1.0 equivalent) in anhydrous DCM.

-

Add the pyrazole solution dropwise to the prepared Vilsmeier reagent at 0 °C.

-

After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1][2]

-

Work-up and Isolation: Once the reaction is complete, cool the mixture back to 0 °C.

-

Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This quenching step is highly exothermic.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous NaHCO₃ solution until the pH is approximately 7-8.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 5-methyl-1H-pyrazole-4-carbaldehyde as a solid.

Quantitative Data Summary: Formylation

| Reagent | Molar Eq. | Role | Key Parameters |

| 5-Methyl-1H-pyrazole | 1.0 | Substrate | --- |

| DMF | 3.0 | Reagent/Solvent | Anhydrous |

| POCl₃ | 1.2 | Activating Agent | Added dropwise at 0 °C |

| Reaction Time | --- | --- | 4-6 hours |

| Reaction Temp. | --- | --- | 60-70 °C |

| Typical Yield | --- | --- | 60-80% |

Part II: N-Allylation of 5-Methyl-1H-pyrazole-4-carbaldehyde

N-alkylation of pyrazoles is a fundamental transformation for modifying their physicochemical properties.[5] The reaction typically involves the deprotonation of the pyrazole nitrogen with a suitable base, followed by nucleophilic attack on an alkylating agent.[5][6] For unsymmetrical pyrazoles, controlling regioselectivity (alkylation at N1 vs. N2) is a critical consideration. In this case, the steric bulk of the C5-methyl group is expected to direct the incoming allyl group to the less hindered N1 position.

Principle and Mechanism

The N-H proton of the pyrazole ring is acidic and can be removed by a base (e.g., sodium hydride, potassium carbonate) to generate a pyrazolate anion. This anion is a potent nucleophile that readily attacks the electrophilic carbon of an alkyl halide, such as allyl bromide, in an Sₙ2 reaction to form the N-alkylated product.

Detailed Experimental Protocol: N-Allylation

Materials:

-

5-Methyl-1H-pyrazole-4-carbaldehyde

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Allyl bromide

-

Anhydrous Tetrahydrofuran (THF) or DMF

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Deprotonation: To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 5-methyl-1H-pyrazole-4-carbaldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension.

-

Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation, evidenced by the cessation of hydrogen gas evolution.[5]

-

Allylation: Add allyl bromide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Work-up and Isolation: Upon completion, cool the reaction back to 0 °C.

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to destroy any excess NaH.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Filter and concentrate the organic phase under reduced pressure. The resulting crude product can be purified by silica gel column chromatography (using an appropriate solvent system like ethyl acetate/hexanes) to afford pure this compound.[7]

Quantitative Data Summary: N-Allylation

| Reagent | Molar Eq. | Role | Key Parameters |

| 5-Methyl-1H-pyrazole-4-carbaldehyde | 1.0 | Substrate | --- |

| Sodium Hydride (NaH) | 1.2 | Base | Added at 0 °C |

| Allyl Bromide | 1.1 | Alkylating Agent | Added at 0 °C |

| Reaction Time | --- | --- | 2-4 hours |

| Reaction Temp. | --- | --- | Room Temperature |

| Typical Yield | --- | --- | 75-90% |

Overall Experimental Workflow

The entire synthetic sequence from the starting pyrazole to the final product is a streamlined two-step process involving formylation followed by allylation.

Caption: Step-by-step workflow for the synthesis.

Safety Precautions

-

Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]

-

Sodium Hydride (NaH): Flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere (nitrogen or argon).

-

Allyl Bromide: A lachrymator, toxic, and flammable. Handle with extreme care in a fume hood.

-

DMF: A potential teratogen. Avoid inhalation and skin contact.

-

The quenching steps for both reactions are highly exothermic and must be performed slowly and with adequate cooling to prevent uncontrolled reactions.

Conclusion

This guide details a reliable and efficient two-step synthesis for this compound. The protocol leverages a classical Vilsmeier-Haack formylation followed by a standard N-allylation. The causality behind each experimental choice, from reagent selection to reaction conditions, has been explained to provide a deeper understanding of the process. By following this self-validating protocol, researchers can confidently synthesize this valuable intermediate for applications in drug discovery and materials science.

References

-

ResearchGate. Different strategies for N‐allylation of pyrazole and its derivatives. Available at: [Link]

-

ResearchGate. Catalytic C–H Allylation and Benzylation of Pyrazoles | Request PDF. Available at: [Link]

-

National Institutes of Health (NIH). Enantioselective Addition of Pyrazoles to Dienes - PMC. Available at: [Link]

-

National Institutes of Health (NIH). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC. Available at: [Link]

-

ResearchGate. Bu4NHSO4‐Catalyzed Direct N‐Allylation of Pyrazole and its Derivatives with Allylic Alcohols in Water: A Metal‐Free, Recyclable and Sustainable System | Request PDF. Available at: [Link]

-

National Institutes of Health (NIH). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Available at: [Link]

-

Semantic Scholar. Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Available at: [Link]

-

Bibliomed. VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Available at: [Link]

-

MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Available at: [Link]

-

ResearchGate. Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Available at: [Link]

-

ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available at: [Link]

-

ARKIVOC. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available at: [Link]

-

Tradeindia. 1-allyl-5-methyl-1h-pyrazole-4 Carbaldehyde at Best Price in Mumbai, Maharashtra | National Analytical Corporation - Chemical Division. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde [mdpi.com]

- 4. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. tradeindia.com [tradeindia.com]

Spectroscopic and Synthetic Profile of 1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a representative synthetic protocol for 1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde. This key intermediate is valuable in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] The data herein is compiled from typical values for analogous structures and spectroscopic principles, providing a robust resource for researchers in organic synthesis and drug discovery. Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to interact with a variety of biological targets.[3][4][5] The presence of the aldehyde functional group enhances the reactivity of this molecule, making it a versatile building block for a range of chemical transformations, including condensation and nucleophilic addition reactions.[6]

Molecular Structure and Key Features

This compound possesses a core pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms. This aromatic ring is substituted at the 1-position with an allyl group, at the 5-position with a methyl group, and at the 4-position with a carbaldehyde (aldehyde) group.

Molecular Diagram

Caption: A typical workflow for the Vilsmeier-Haack formylation.

Procedure:

-

Vilsmeier Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool N,N-dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with stirring. This in situ generates the Vilsmeier reagent. After the addition is complete, allow the mixture to stir at 0 °C for a designated period, typically 30 minutes.

-

Reaction: Add 1-allyl-5-methyl-1H-pyrazole to the reaction mixture, either neat or dissolved in a small amount of an appropriate solvent.

-

Heating: The reaction mixture is typically heated to a temperature between 60-100 °C for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Workup: After the reaction is complete, the mixture is cooled to room temperature and carefully poured into a beaker containing crushed ice. The mixture is then neutralized by the slow addition of a base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is approximately 7-8.

-

Extraction: The aqueous mixture is extracted several times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude this compound can be purified by column chromatography on silica gel or by recrystallization. [7]

Spectroscopic Characterization Protocols

NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. [7]* Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer. [7] IR Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

-

Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

Mass Spectrometry:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.

-

Instrumentation: Analyze the sample using a mass spectrometer with an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

Applications in Research and Development

This compound is a versatile intermediate with potential applications in several areas:

-

Pharmaceutical Development: It serves as a key building block for the synthesis of more complex molecules with potential therapeutic activities. Pyrazole-containing compounds have been investigated for a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. [3][8]* Agrochemicals: This compound can be used in the development of new pesticides and herbicides. [1]* Material Science: The unique electronic properties of the pyrazole ring make its derivatives interesting for applications in materials science, such as in the development of new polymers and coatings. [1]

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties and a viable synthetic route for this compound. The predicted spectroscopic data, coupled with the detailed experimental protocols, offer a valuable resource for researchers engaged in the synthesis and characterization of novel pyrazole derivatives for applications in drug discovery, agrochemicals, and materials science.

References

- Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. (n.d.).

- FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... - ResearchGate. (n.d.).

- Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives - JOCPR. (n.d.). Retrieved from Journal of Chemical and Pharmaceutical Research.

- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC - NIH. (2024, November 22).

- IR spectral data of Pyrazoline derivatives (1-6). - ResearchGate. (n.d.).

- NH / CH stretching region of the IR spectrum of pyrazole ( ≈ 0 . 001% )... - ResearchGate. (n.d.).

- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - Semantic Scholar. (n.d.).

- 1-Allyl-1H-pyrazole-4-carbaldehyde - Chem-Impex. (n.d.).

- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - The Royal Society of Chemistry. (n.d.).

- 1-allyl-5-methyl-1h-pyrazole-4 Carbaldehyde at Best Price in Mumbai, Maharashtra | National Analytical Corporation - Chemical Division - Tradeindia. (n.d.).

- Mass spectral investigation of compounds 1 and 11-15. | Download Table - ResearchGate. (n.d.).

- 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6 - ResearchGate. (n.d.).

- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (2021, October 20). Retrieved from University of Wisconsin-Madison, Department of Chemistry.

- Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. - STM Journals. (n.d.).

- Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes - MDPI. (2024, October 25).

- NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved from University of Wisconsin-Madison, Department of Chemistry.

- 1H-Pyrazole-4-carboxaldehyde(35344-95-7) 1 H NMR - ChemicalBook. (n.d.).

- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - ResearchGate. (2025, August 6).

- 1-Methyl-1H-pyrazole-4-carbaldehyde | C5H6N2O | CID 573117 - PubChem. (n.d.).

- 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde - PubMed Central. (n.d.).

- Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) - PubMed Central. (n.d.).

- Spectroscopic and Synthetic Profile of 1-isopropyl-1H-pyrazole-4-carbaldehyde: A Technical Guide - Benchchem. (n.d.).

- Insilico Design and Synthesis of Novel 4-Arylidene Methyl Phenyl Pyrazol-5-One Derivatives - Research and Reviews. (2016, February 12).

- Pyrazole(288-13-1) 13C NMR spectrum - ChemicalBook. (n.d.).

- methyl 1h-pyrazole-4-carboxylate(51105-90-9) 1 h nmr - ChemicalBook. (n.d.).

- 1-Phenyl-1H-pyrazole-4-carbaldehyde - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.).

- 1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde - Chem-Impex. (n.d.).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. tradeindia.com [tradeindia.com]

- 3. 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rroij.com [rroij.com]

- 6. chemimpex.com [chemimpex.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. jocpr.com [jocpr.com]

1H NMR and 13C NMR of 1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1-Allyl-5-methyl-1H-pyrazole-4-carbaldehyde

Introduction

In the landscape of modern drug discovery and materials science, heterocyclic compounds form a foundational class of molecular scaffolds. Among these, pyrazole derivatives are distinguished by their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The specific compound, this compound, serves as a versatile synthetic intermediate, combining the reactive potential of an aldehyde, the unique electronic environment of the pyrazole ring, and the functionality of an allyl group for further chemical modification.[3]

Accurate structural elucidation is the bedrock of chemical research and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for determining the precise molecular structure of organic compounds in solution.[4] This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. It is designed for researchers and drug development professionals, offering not just spectral data, but a detailed interpretation grounded in the fundamental principles of chemical shifts, spin-spin coupling, and molecular environment. We will dissect the spectrum to assign each signal, explain the underlying causalities for the observed phenomena, and provide a robust experimental framework for reproducing and validating these findings.

Molecular Structure and Numbering Scheme

To ensure clarity in spectral assignments, the following standardized numbering scheme for this compound is used throughout this guide. This systematic approach is crucial for correlating specific protons and carbons with their corresponding NMR signals.

Caption: Numbering scheme for this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The chemical shift (δ) of each proton is governed by its local electronic environment, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons, providing critical connectivity information.

Predicted ¹H NMR Data

The following table summarizes the predicted chemical shifts, multiplicities, and coupling constants (J) for the target molecule, typically recorded in a solvent like CDCl₃.

| Proton(s) | Label | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Aldehyde-H | H-C6 | 9.8 - 10.2 | Singlet (s) | - | Strongly deshielded by the anisotropic effect and electron-withdrawing nature of the C=O bond.[5] |

| Pyrazole-H | H3 | 7.8 - 8.2 | Singlet (s) | - | Located in the aromatic region, deshielded by the ring current and adjacent nitrogen atom. No adjacent protons to couple with. |

| Allyl-CH | H-C10 | 5.8 - 6.2 | ddt | J (trans) ≈ 17, J (cis) ≈ 10, J (to C9) ≈ 5 | Complex splitting due to coupling with two non-equivalent terminal vinyl protons (cis and trans) and the two allylic protons on C9.[6] |

| Allyl-=CH₂ (trans) | H-C11 (trans) | 5.2 - 5.4 | ddt | J (trans) ≈ 17, J (gem) ≈ 1.5, J (to C9) ≈ 1.5 | Coupled to H-C10 (large trans coupling), its geminal partner H-C11(cis) (small geminal coupling), and weakly to the allylic protons on C9.[7] |

| Allyl-=CH₂ (cis) | H-C11 (cis) | 5.1 - 5.3 | ddt | J (cis) ≈ 10, J (gem) ≈ 1.5, J (to C9) ≈ 1.5 | Coupled to H-C10 (medium cis coupling), its geminal partner H-C11(trans), and weakly to the allylic protons on C9.[7] |

| Allyl-CH₂ | H₂-C9 | 4.8 - 5.0 | dt | J (to C10) ≈ 5, J (to C11) ≈ 1.5 | Deshielded by the adjacent N1 of the pyrazole ring. Appears as a doublet of triplets due to major coupling with H-C10 and minor "long-range" coupling to the terminal C11 protons. |

| Methyl-H | H₃-C8 | 2.4 - 2.6 | Singlet (s) | - | Attached to the pyrazole ring (C5), its chemical shift is influenced by the aromatic system. No adjacent protons result in a singlet. |

Note: ddt stands for doublet of doublet of triplets.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the electronic nature of those carbons. Carbons bonded to electronegative atoms or involved in π-systems are typically found further downfield.

Predicted ¹³C NMR Data

The table below details the predicted chemical shifts for each carbon atom. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are essential for distinguishing between CH₃, CH₂, CH, and quaternary (C) carbons.

| Carbon(s) | Label | Predicted δ (ppm) | DEPT-135 | Rationale |

| Aldehyde C=O | C6 | 185 - 190 | No Signal | The carbonyl carbon is highly deshielded due to the double bond to the electronegative oxygen atom.[8] |

| Pyrazole C3 | C3 | 140 - 145 | Positive (CH) | Aromatic carbon adjacent to two nitrogen atoms. |

| Pyrazole C5 | C5 | 148 - 152 | No Signal | Quaternary carbon attached to the methyl group and N1, typically the most downfield ring carbon.[9][10] |

| Pyrazole C4 | C4 | 125 - 130 | No Signal | Quaternary carbon substituted with the electron-withdrawing aldehyde group.[9][10] |

| Allyl =CH | C10 | 130 - 134 | Positive (CH) | sp² hybridized carbon of the vinyl group. |

| Allyl =CH₂ | C11 | 118 - 122 | Positive (CH₂) | Terminal sp² hybridized carbon of the vinyl group. |

| Allyl -CH₂- | C9 | 50 - 55 | Negative (CH₂) | sp³ hybridized carbon, significantly deshielded by the adjacent nitrogen (N1) of the pyrazole ring. |

| Methyl -CH₃ | C8 | 12 - 16 | Positive (CH₃) | Aliphatic carbon in a relatively shielded environment.[9] |

Experimental Protocols and Validation

To ensure the acquisition of high-quality, reproducible NMR data, a standardized protocol is essential. This methodology serves as a self-validating system, where consistency in preparation and acquisition parameters leads to reliable spectral results.

Sample Preparation

-

Weighing: Accurately weigh 10-15 mg of this compound.

-

Solvent Selection: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts; CDCl₃ is a common first choice for its versatility.[9]

-

Internal Standard: Add a small amount (1-2 µL) of tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0.00 ppm. In many modern spectrometers, the residual solvent peak can be used for referencing, but TMS provides an absolute standard.

-

Homogenization: Cap the NMR tube and gently invert it several times or use a vortex mixer at a low setting to ensure the sample is completely dissolved and the solution is homogeneous.

NMR Data Acquisition

The following parameters are typical for a 400 MHz or 500 MHz NMR spectrometer:

-

¹H NMR:

-

Pulse Program: Standard single-pulse (e.g., zg30).

-

Spectral Width: 16 ppm (-2 to 14 ppm).

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay (d1): 2-5 seconds to allow for full magnetization recovery.

-

Number of Scans: 8-16 scans for a sufficiently concentrated sample.

-

-

¹³C{¹H} NMR:

-

Pulse Program: Proton-decoupled single-pulse (e.g., zgpg30).

-

Spectral Width: 240 ppm (-10 to 230 ppm).

-

Acquisition Time: ~1-1.5 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 512-1024 scans, as ¹³C has a low natural abundance.

-

-

2D NMR (COSY, HSQC, HMBC):

-

Utilize standard library pulse programs.

-

Optimize spectral widths in both dimensions to cover all relevant signals.

-

The number of increments in the indirect dimension and the number of scans per increment should be adjusted to achieve the desired resolution and signal-to-noise ratio. HMBC experiments are particularly crucial for assigning quaternary carbons by observing 2- and 3-bond correlations to known protons.[11]

-

Workflow for Structural Elucidation

The process of confirming the structure of this compound from its NMR data follows a logical, multi-step workflow.

Caption: Workflow for NMR-based structural elucidation and validation.

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound provides an unambiguous structural confirmation of this important synthetic intermediate. By systematically interpreting chemical shifts, coupling constants, and through-bond correlations from 1D and 2D experiments, a complete and self-consistent assignment of all proton and carbon signals is achieved. This guide serves as a technical resource, demonstrating not only the expected spectral features but also the logical framework and experimental rigor required for accurate molecular characterization. The methodologies and data presented herein provide a reliable foundation for researchers utilizing this compound in pharmaceutical development, agrochemical synthesis, and materials science.

References

-

Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. [Link]

-

ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. [Link]

-

Elguero, J., et al. (2012). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 17(8), 9789-9821. [Link]

-

ResearchGate. (n.d.). ¹³C NMR chemical shifts for compounds 1-15 in DMSO-d 6. [Link]

-

Fruchier, A., & Elguero, J. (1976). ¹³C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. Spectrochimica Acta Part A: Molecular Spectroscopy, 32(1), 213-217. [Link]

-

Reddy, C. S., et al. (2015). [Ce(L-Pro)₂]₂(Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 5(92), 75225-75231. [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

ResearchGate. (n.d.). Representative 1 H NMR spectra of the changes of chemical shift of H1 and H2, allyl-CH 2. [Link]

-

Davis, M. (2021). Restricted rotation (allyl groups) and their effect on 1H-NMR multiplets. YouTube. [Link]

-

Quiñones, R., et al. (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by ¹³C NMR Spectroscopy. Molecules, 17(1), 743-751. [Link]

-

Al-Amiery, A. A., et al. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 5(5), 412-421. [Link]

-

ResearchGate. (n.d.). Pyrazole-4-carbaldehyde derivatives. [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]

-

Amer, A. M., et al. (2014). Synthesis and Antimicrobial Activities of New N-Glycoside from Phenyl Pyrazole Derivatives. Universal Journal of Chemistry, 2(4), 53-58. [Link]

-

Bruix, M., et al. (1990). The 1H and 13C n.m.r. rules for the assignment of 1, 3- and 1, 5- disubstituted pyrazoles: a revision. Magnetic Resonance in Chemistry, 28(9), 803-808. [Link]

-

ResearchGate. (n.d.). ¹H and ¹³C NMR study of perdeuterated pyrazoles. [Link]

-

SpectraBase. (n.d.). 1-(3-NITROPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE. [Link]

-

Maleki, A., et al. (2018). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 8(2), 793-800. [Link]

-

Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH. [Link]

-

Sharma, V., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]

-

Mali, R. S., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(11), 3236. [Link]

-

Tradeindia. (n.d.). 1-Allyl-5-methyl-1H-pyrazole-4 Carbaldehyde. [Link]

-

Balci, M. (2005). Basic ¹H- and ¹³C-NMR Spectroscopy. Elsevier. [Link]

-

Fruchier, A., et al. (1984). ¹H, ¹³C and ¹⁵N NMR spectra of [1,2‐¹⁵N₂]pyrazole derivatives. Magnetic Resonance in Chemistry, 22(7), 473-475. [Link]

-

ResearchGate. (n.d.). ¹H and ¹³C NMR spectral characteristics of 1H-pyrazole. [Link]

-

ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]

Sources

- 1. quod.lib.umich.edu [quod.lib.umich.edu]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. compoundchem.com [compoundchem.com]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. researchgate.net [researchgate.net]

- 11. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]

The Pyrazole Core: A Comprehensive Technical Guide to its Physicochemical Properties for Drug Discovery

Introduction: The Privileged Status of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1] Its remarkable versatility and metabolic stability have established it as a "privileged scaffold," forming the structural basis for a multitude of approved therapeutic agents.[1][2] Drugs such as the anti-inflammatory agent Celecoxib, the anticoagulant Apixaban, and numerous kinase inhibitors like Ruxolitinib and Crizotinib all feature this essential core, highlighting its significance in treating a wide array of diseases from cancer to inflammatory disorders.[3][4][5]

This guide provides an in-depth exploration of the fundamental physical and chemical properties of substituted pyrazoles, offering researchers, scientists, and drug development professionals a comprehensive resource to understand and leverage this critical scaffold in their work. We will delve into the structural nuances, spectroscopic signatures, and reactivity patterns that govern the behavior of pyrazole derivatives, providing both theoretical understanding and practical experimental insights.

I. Fundamental Structural and Electronic Properties

Structure, Aromaticity, and Numbering

Pyrazole (1H-pyrazole) is a planar, five-membered aromatic heterocycle.[6][7] Its aromaticity arises from the delocalization of six π-electrons across the ring, a feature that imparts significant stability.[8] The numbering of the pyrazole ring begins at one of the nitrogen atoms and proceeds around the ring to give the other nitrogen the lowest possible number, as illustrated below.[9][10]

Caption: Numbering convention for the pyrazole ring.

The pyrazole ring contains two distinct nitrogen atoms: a "pyrrole-like" nitrogen (N1) which is sp2-hybridized and contributes two electrons to the aromatic system, and a "pyridine-like" nitrogen (N2) which is also sp2-hybridized but its lone pair of electrons resides in an sp2 orbital in the plane of the ring, contributing to the molecule's basicity.[6]

Tautomerism

A key feature of N-unsubstituted pyrazoles is their ability to exist as two tautomeric forms in solution, which can interconvert via proton transfer. This annular tautomerism can significantly influence the molecule's reactivity and its interactions with biological targets. The equilibrium between the tautomers is influenced by the nature and position of substituents on the ring.

Caption: Annular tautomerism in a substituted pyrazole.

II. Physicochemical Properties and their Modulation

The physical properties of substituted pyrazoles, such as acidity/basicity, solubility, and lipophilicity, are critical determinants of their pharmacokinetic and pharmacodynamic profiles. These properties can be finely tuned through the introduction of various substituents.

Acidity and Basicity (pKa)

The N-unsubstituted pyrazole is a weak base with a pKb of 11.5, attributed to the pyridine-like N2 atom.[8] The pyrrole-like N1 proton is weakly acidic. The pKa of the pyrazole ring is highly sensitive to the electronic effects of substituents. Electron-withdrawing groups (EWGs) decrease the basicity of the N2 atom and increase the acidity of the N1-H proton, while electron-donating groups (EDGs) have the opposite effect.[11]

| Substituent at C4 | pKa (Conjugate Acid) | Reference |

| -H | ~2.5 | General textbook value |

| -NO2 | < 1 | Estimated |

| -CH3 | ~3.0 | Estimated |

| -Cl | ~1.5 | Estimated |

Solubility and Lipophilicity

The solubility of pyrazole derivatives is crucial for their bioavailability. The parent pyrazole is partially soluble in water.[8] Substitution with polar functional groups (-OH, -COOH, -NH2) generally increases aqueous solubility, while the introduction of nonpolar, lipophilic groups (alkyl, aryl) decreases it. The lipophilicity, often expressed as logP, is a key parameter in drug design, influencing membrane permeability and protein binding.

III. Spectroscopic Characterization

A thorough spectroscopic analysis is essential for the structural elucidation and purity assessment of substituted pyrazoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The chemical shifts of the pyrazole ring protons are characteristic. In the parent pyrazole, the C4-H proton appears as a triplet around δ 6.3 ppm, while the C3-H and C5-H protons are observed as doublets around δ 7.6 ppm.[8] The N1-H proton is typically a broad singlet at a downfield chemical shift (δ 12-14 ppm) and its position is solvent-dependent.[12]

-

¹³C NMR: The carbon chemical shifts are also informative. For pyrazole, the C4 resonance is found at approximately δ 105 ppm, while the C3 and C5 carbons appear at around δ 135 ppm.[8]

| Position | ¹H Chemical Shift (δ, ppm) in CDCl₃ | ¹³C Chemical Shift (δ, ppm) in CDCl₃ |

| C3-H | ~7.6 | ~135 |

| C4-H | ~6.3 | ~105 |

| C5-H | ~7.6 | ~135 |

| N1-H | 12-14 (broad) | - |

Note: Chemical shifts are highly dependent on the solvent and the nature of substituents.[12]

Infrared (IR) Spectroscopy

The IR spectrum of an N-unsubstituted pyrazole shows a characteristic broad N-H stretching band in the region of 3100-3500 cm⁻¹, indicative of hydrogen bonding.[12] C=N and C=C stretching vibrations are typically observed in the 1400-1600 cm⁻¹ region.

UV-Vis Spectroscopy

Pyrazoles exhibit UV absorption maxima around 210 nm.[8] The position and intensity of the absorption bands are influenced by the substituents on the ring and the solvent.

IV. Chemical Reactivity: A Guide to Functionalization

The reactivity of the pyrazole ring is a key consideration for the synthesis of diverse derivatives.

Electrophilic Aromatic Substitution

The pyrazole ring is susceptible to electrophilic attack, with the C4 position being the most electron-rich and therefore the preferred site of substitution.[8][13] This is due to the electron-withdrawing nature of the two adjacent nitrogen atoms, which deactivates the C3 and C5 positions towards electrophiles.[14]

Caption: General mechanism of electrophilic substitution at C4.

Common electrophilic substitution reactions include:

-

Nitration: Using a mixture of nitric acid and sulfuric acid yields 4-nitropyrazole.[15]

-

Sulfonation: Reaction with fuming sulfuric acid gives pyrazole-4-sulfonic acid.[15]

-

Halogenation: Bromination and chlorination readily occur at the C4 position.

-

Acylation: Friedel-Crafts acylation can be challenging, but direct acylation of N-substituted pyrazoles with acid anhydrides in the presence of a strong acid catalyst is an effective method.[16][17]

N-Alkylation and N-Acylation

The N1 position of the pyrazole ring can be readily functionalized through alkylation or acylation.[14]

-

N-Alkylation: This is typically achieved by deprotonating the N1-H with a base (e.g., NaH, K₂CO₃) followed by reaction with an alkyl halide.[18][19] Regioselectivity in unsymmetrical pyrazoles can be a challenge, often yielding a mixture of N1 and N2 alkylated products.[20][21] The choice of base and solvent can influence the regiochemical outcome.[20]

-

N-Acylation: Reaction with acid chlorides or anhydrides leads to the formation of N-acylpyrazoles.[22][23] These compounds are useful as activated acylating agents themselves.

Metalation and Cross-Coupling Reactions

Modern synthetic methods have enabled the functionalization of pyrazoles through metalation followed by cross-coupling reactions. Deprotonation at C5 (or C3) with a strong base like n-butyllithium, followed by quenching with an electrophile, allows for the introduction of a variety of substituents. Palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, are also powerful tools for the synthesis of highly functionalized pyrazole derivatives.

V. The Pyrazole Scaffold in Drug Design: A Case Study of Celecoxib

Celecoxib (Celebrex®) is a selective cyclooxygenase-2 (COX-2) inhibitor used for the treatment of pain and inflammation.[24][25] Its structure perfectly illustrates the principles of pyrazole-based drug design.

Caption: Key structural features of Celecoxib.

The diaryl-substituted pyrazole core is crucial for its activity.[24] The trifluoromethyl group at the C3 position and the p-tolyl group at the C5 position contribute to the selective binding to the COX-2 enzyme.[26] The benzenesulfonamide moiety at the N1 position is also essential for its inhibitory potency.[26]

VI. Experimental Protocols

General Procedure for N-Alkylation of a Pyrazole

Objective: To synthesize an N-alkylated pyrazole derivative.

Materials:

-

Substituted pyrazole

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Base (e.g., potassium carbonate, sodium hydride)

-

Anhydrous solvent (e.g., DMF, acetonitrile)

Procedure:

-

To a solution of the substituted pyrazole (1.0 eq) in the anhydrous solvent, add the base (1.2-1.5 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture for 30 minutes.

-

Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated pyrazole.

Workflow for a Typical MTT Cytotoxicity Assay

Objective: To assess the anticancer activity of a substituted pyrazole compound.

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Conclusion

The substituted pyrazole scaffold continues to be a rich source of novel therapeutic agents due to its favorable physicochemical properties and synthetic tractability.[5] A deep understanding of its structure, reactivity, and spectroscopic characteristics is paramount for medicinal chemists aiming to design and synthesize the next generation of pyrazole-based drugs. This guide has provided a comprehensive overview of these core principles, offering a foundation for further exploration and innovation in this exciting field of drug discovery.

References

-

Future Medicinal Chemistry. (n.d.). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Retrieved from [Link]

-

Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (n.d.). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]

-

MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

MDPI. (n.d.). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Retrieved from [Link]

-

PubMed. (2023, July 14). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Celecoxib - StatPearls. Retrieved from [Link]

-

PharmaCompass. (n.d.). Celecoxib. Retrieved from [Link]

-

Samara Journal of Science. (n.d.). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structures and numbering of pyrazole 1, dihydropyrazole (pyrazoline) tautomers 2–4 and pyrazolidine 5. Retrieved from [Link]

-

MDPI. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

-

ResearchGate. (n.d.). Modern Approaches to the Synthesis of Pyrazoles (A Review). Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

-

Scribd. (n.d.). Complete Electrophilic Substitution Reactions Pyrazole. Retrieved from [Link]

-

Direct Electrophilic Acylation of N-Substituted Pyrazoles by Anhydrides of Carboxylic Acids. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structures and numbering of pyrazole (1) and dihydropyrazole (pyrazoline) tautomers 2–4. Retrieved from [Link]

-

MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]

-

Quora. (2017, November 26). Why is carbon 4 of a pyrazole susceptible to an electrophilic attack?. Retrieved from [Link]

-

ResearchGate. (n.d.). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]

-

Wikipedia. (n.d.). Celecoxib. Retrieved from [Link]

-

Semantic Scholar. (2022, May 24). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

-

Britannica. (n.d.). Pyrazole. Retrieved from [Link]

-

PubMed Central. (n.d.). N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases. Retrieved from [Link]

-

ResearchGate. (2015, August 10). Direct Electrophilic Acylation of N-Substituted Pyrazoles by Anhydrides of Carboxylic Acids. Retrieved from [Link]

-

MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]

-

Sci-Hub. (1994). The Preparation ofN-Acylpyrazoles and Their Behavior Toward Alcohols. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. | Semantic Scholar [semanticscholar.org]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrazole | Heterocyclic, Aromatic, Five-Membered | Britannica [britannica.com]

- 8. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. quora.com [quora.com]

- 14. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 15. scribd.com [scribd.com]

- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 23. sci-hub.box [sci-hub.box]

- 24. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. Celecoxib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 26. Celecoxib - Wikipedia [en.wikipedia.org]

A Senior Application Scientist's Guide to the Vilsmeier-Haack Formylation of Pyrazoles

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical examination of the Vilsmeier-Haack reaction, specifically tailored to its application in the formylation of pyrazole scaffolds. As a cornerstone reaction in heterocyclic chemistry, its mastery is crucial for the synthesis of advanced intermediates in pharmaceutical and materials science. This guide moves beyond a simple recitation of steps to explore the underlying principles, causal relationships in experimental design, and self-validating protocols that ensure reproducibility and success.

Core Principles: The Vilsmeier Reagent and Pyrazole Reactivity

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic systems.[1][2][3] Its success with pyrazoles hinges on two key factors: the generation of a suitable electrophile and the inherent electronic nature of the pyrazole ring.

In Situ Generation of the Electrophile: The Vilsmeier Reagent

The active formylating agent, the Vilsmeier reagent, is not a shelf-stable compound but is generated in situ. It is typically formed from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃).[4][5][6] This reaction produces a highly electrophilic chloroiminium salt, specifically the (chloromethylene)dimethyliminium ion.[3][7]

The formation is an exothermic process where the lone pair of the amide oxygen attacks the phosphorus atom of POCl₃, leading to a cascade that ultimately generates the iminium cation. This cation is resonance-stabilized, which tempers its reactivity, making it a weak but effective electrophile for electron-rich substrates.[6][8]

Caption: Formation of the Vilsmeier Reagent from DMF and POCl₃.

The Electronic Landscape of the Pyrazole Ring

Pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The electronic distribution within this ring is non-uniform. The two electronegative nitrogen atoms decrease the electron density at the C3 and C5 positions.[9][10] Consequently, the C4 position possesses the highest electron density, making it the most nucleophilic and the preferred site for electrophilic aromatic substitution.[11][12][13] This inherent regioselectivity is the primary reason the Vilsmeier-Haack reaction is a reliable method for producing pyrazole-4-carbaldehydes.[14]

The Reaction Mechanism: A Step-by-Step Causal Chain

The formylation of pyrazole is a classic two-stage electrophilic aromatic substitution followed by hydrolysis. Understanding each step is critical for troubleshooting and optimization.

-

Electrophilic Attack: The reaction initiates with the nucleophilic C4 carbon of the pyrazole ring attacking the electrophilic carbon of the Vilsmeier reagent.[4][14] This step temporarily disrupts the aromaticity of the pyrazole ring, forming a cationic intermediate known as a sigma complex.

-

Restoration of Aromaticity: A base (such as the chloride or dichlorophosphate anion present in the mixture) abstracts the proton from the C4 carbon, collapsing the sigma complex and restoring the aromatic sextet. This results in a pyrazole ring substituted at the C4 position with an iminium group.[2]

-

Hydrolysis: The reaction is quenched with water during the work-up phase. The iminium salt intermediate is readily hydrolyzed.[5] Water attacks the electrophilic iminium carbon, and after a series of proton transfers, dimethylamine is eliminated, yielding the final pyrazole-4-carbaldehyde.[15][16][17]

Caption: The mechanistic pathway of pyrazole formylation.

A Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Each step includes checks and rationales to ensure the reaction proceeds as expected. Adherence to anhydrous conditions until the final quench is paramount for success.

Materials and Reagents

| Reagent/Material | Formula | MW ( g/mol ) | Key Properties/Hazards |

| Pyrazole Substrate | - | - | Varies by substrate |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous grade required; irritant |

| Phosphorus Oxychloride (POCl₃) | POCl₃ | 153.33 | Highly corrosive, reacts violently with water |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous grade; volatile solvent |

| Saturated NaHCO₃ (aq) | NaHCO₃ | 84.01 | Used for neutralization; gas evolution |

| Anhydrous MgSO₄ or Na₂SO₄ | - | - | Drying agent |

| Crushed Ice | H₂O | 18.02 | For controlled reaction quenching |

Step-by-Step Methodology

Caption: A validated experimental workflow for pyrazole formylation.

-

Reagent Preparation (0 °C, Inert Atmosphere):

-

In a flame-dried, three-neck flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (e.g., 10 mL per 10 mmol of substrate).

-

Cool the flask in an ice-water bath to 0 °C.

-

Causality Check: This initial cooling is critical to control the highly exothermic reaction between DMF and POCl₃, preventing reagent decomposition.[14]

-

Slowly add POCl₃ (typically 1.1 to 1.5 equivalents) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Once the addition is complete, stir the resulting pale yellow to colorless solution for an additional 30 minutes at 0-10 °C to ensure complete formation of the Vilsmeier reagent.

-

-

Formylation Reaction (Elevated Temperature):

-

Add the pyrazole substrate (1.0 equivalent), either neat or dissolved in a minimal amount of anhydrous DMF or DCM, to the freshly prepared Vilsmeier reagent.

-

Slowly warm the reaction mixture to room temperature and then heat to the desired temperature (typically 60-90 °C).

-

Self-Validation: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). A small aliquot should be carefully quenched in a separate vial with aqueous sodium bicarbonate, extracted, and spotted. The disappearance of the starting material spot indicates reaction completion. This prevents unnecessary heating and potential side reactions.[14]

-

-

Work-up and Isolation:

-

After the reaction is complete (as determined by TLC), cool the mixture to room temperature.

-

In a separate beaker, prepare a large amount of crushed ice. Slowly and carefully pour the reaction mixture onto the ice with stirring.

-

Causality Check: This step quenches the reactive POCl₃ and initiates the hydrolysis of the iminium salt intermediate. The large volume of ice absorbs the heat from this exothermic process.[18]

-

Carefully neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate or sodium carbonate until the pH is approximately 7-8. Be cautious of vigorous gas (CO₂) evolution.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate, 3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the solvent under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography or recrystallization to yield the pure pyrazole-4-carbaldehyde.

-

Influence of Structure and Conditions on Reaction Outcome

The success and efficiency of the Vilsmeier-Haack formylation are highly dependent on the pyrazole's substitution pattern and the chosen reaction conditions.

| Factor | Observation | Rationale & Field Insight |

| N1-Substitution | N-unsubstituted pyrazoles often fail to undergo formylation under standard conditions.[19] | The acidic N-H proton can react with the Vilsmeier reagent, deactivating the system. Therefore, an N-alkyl or N-aryl substituent is typically a prerequisite for successful C4 formylation. |

| Ring Substituents | Electron-donating groups (EDGs) at C3/C5 accelerate the reaction. Electron-withdrawing groups (EWGs) hinder it.[20][21] | EDGs increase the nucleophilicity of the pyrazole ring, facilitating the initial electrophilic attack. Substrates with strong EWGs may require more forcing conditions (higher temperatures, longer reaction times) to achieve acceptable yields.[22] |

| Temperature | Higher temperatures (e.g., 120 °C) can significantly improve yields for less reactive substrates.[18][22] | The Vilsmeier reagent is a weak electrophile. Increased thermal energy is required to overcome the activation barrier for electron-deficient or sterically hindered pyrazoles. |

| Reagent Stoichiometry | An excess of the Vilsmeier reagent (e.g., 2-4 equivalents) is often beneficial for deactivated systems.[18] | For substrates where reactivity is low, increasing the concentration of the electrophile can drive the reaction equilibrium towards the product, improving conversion and yield. |

Conclusion

The Vilsmeier-Haack reaction is a robust and highly regioselective method for the synthesis of pyrazole-4-carbaldehydes, which are invaluable building blocks in drug discovery and materials science.[23][24] A thorough understanding of the mechanism—from the initial formation of the chloroiminium electrophile to the final hydrolysis of the iminium intermediate—is essential for any scientist employing this reaction. Success is predicated on careful control of experimental parameters, particularly the maintenance of anhydrous conditions and the strategic adjustment of temperature and stoichiometry to match the electronic properties of the specific pyrazole substrate. By following the validated protocols and causal principles outlined in this guide, researchers can reliably and efficiently access these critical chemical scaffolds.

References

-

Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

-

Vilsmeier-Haack Reaction | NROChemistry. (n.d.). NROChemistry. Retrieved January 17, 2026, from [Link]

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 4(2), 123-130. Retrieved January 17, 2026, from [Link]

-

Vilsmeier–Haack reaction - Wikipedia. (2023, December 19). Wikipedia. Retrieved January 17, 2026, from [Link]

-

Complete Electrophilic Substitution Reactions Pyrazole. (n.d.). Scribd. Retrieved January 17, 2026, from [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved January 17, 2026, from [Link]

-

Vilsmeier-Haack reaction - Name-Reaction.com. (n.d.). Name-Reaction.com. Retrieved January 17, 2026, from [Link]

-

Kumari, S., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27353-27383. Retrieved January 17, 2026, from [Link]

-

Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Chemistry Steps. Retrieved January 17, 2026, from [Link]

-

VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. (n.d.). Bibliomed. Retrieved January 17, 2026, from [Link]

-

Microwave‐assisted Vilsmeier‐Haack synthesis of Pyrazole‐4‐carbaldehydes. (2013). Journal of Heterocyclic Chemistry, 51(5), 1399-1406. Retrieved January 17, 2026, from [Link]

-

Why is carbon 4 of a pyrazole susceptible to an electrophilic attack? (2017, November 26). Quora. Retrieved January 17, 2026, from [Link]

-

Lokhande, P. D., et al. (2011). Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. Journal of Chemical and Pharmaceutical Research, 3(2), 105-112. Retrieved January 17, 2026, from [Link]

-

Vilsmeier reagent - Wikipedia. (2023, April 2). Wikipedia. Retrieved January 17, 2026, from [Link]

-

Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. (n.d.). Thieme Chemistry. Retrieved January 17, 2026, from [Link]

-

Pyrazole. (n.d.). SlideShare. Retrieved January 17, 2026, from [Link]

-

Singh, K., et al. (2005). Vilsmeier–Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Journal of Chemical Research, 2005(5), 316-318. Retrieved January 17, 2026, from [Link]

-

Imine and Enamine Hydrolysis Mechanism - Chemistry Steps. (n.d.). Chemistry Steps. Retrieved January 17, 2026, from [Link]

-

Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. (2008). Tetrahedron Letters, 49(17), 2689-2691. Retrieved January 17, 2026, from [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved January 17, 2026, from [Link]

-

Synthesis Using Vilsmeier Reagents. (2012). Georg Thieme Verlag. Retrieved January 17, 2026, from [Link]

-

Recent highlights in the synthesis and biological significance of pyrazole derivatives. (2021). European Journal of Medicinal Chemistry, 223, 113628. Retrieved January 17, 2026, from [Link]

-

Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 113-128. Retrieved January 17, 2026, from [Link]

-

Vilsmeier-Haack formylation of 1H-pyrazoles. (2014). Chemistry of Heterocyclic Compounds, 50, 280-282. Retrieved January 17, 2026, from [Link]

-